1,10-菲咯啉-5-甲醛

描述

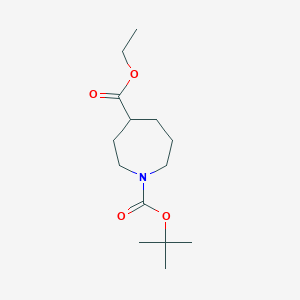

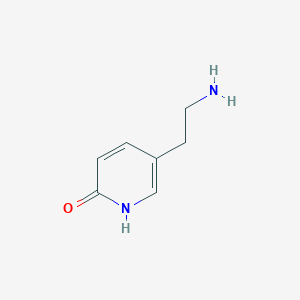

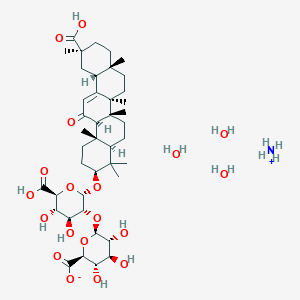

1,10-Phenanthroline-5-carbaldehyde is a useful research compound. Its molecular formula is C13H8N2O and its molecular weight is 208.21. The purity is usually 95%.

BenchChem offers high-quality 1,10-Phenanthroline-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Phenanthroline-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

亚铜双菲咯啉配位化合物中的 MLCT 激发态

金属到配体的电荷转移 (MLCT) 激发态在亚铜双菲咯啉配位化合物的研究中具有重要意义。当菲咯啉配体与 Cu(I) 配位并在 2-和 9-位双取代时,在室温下表现出寿命长的激发态,与非发光母体 CuI(phen)2+ 化合物相比,这些激发态稳定且 MLCT 和基态之间的能隙增加。对 CuI(dmp)2+ 的详细研究(其中 dmp 为 2,9-二甲基-1,10-菲咯啉)显示出宽 MLCT 吸收和发射,突出了其在光化学应用中的潜力 (Scaltrito 等,2000)。

质子配合物和金属配合物的平衡数据

由 1,10-菲咯啉及其衍生物形成的金属配合物的酸度和稳定性常数汇编,提供了对涉及该配体的配位化学的关键见解。这些数据对于了解这些配合物在各种溶剂中的化学行为至关重要,这对于它们在分析化学、传感器开发和金属回收过程中的应用至关重要 (Mcbryde,1978)。

金属螯合萃取剂

对金属螯合萃取剂的研究突出了菲咯啉衍生物在从废水、土壤和废料中有效回收金属中的作用。这些萃取剂的选择性和效率对于开发可持续的金属回收工艺至关重要,这极大地促进了环境保护和资源回收 (Yudaev 和 Chistyakov,2022)。

镧系元素配合物作为抗癌剂

基于镧系元素的配位配合物作为抗癌剂的开发是生物医学研究的一个有前途的领域。这些配合物根据菲咯啉等配体进行分类,表现出广泛的抗肿瘤活性,并突出了无机化学在医学应用中的潜力。这些配合物在癌症治疗中的治疗和诊断意义值得注意,展示了 1,10-菲咯啉衍生物在药学中的多功能性 (Chundawat 等,2021)。

过渡金属配合的分子机器

将含过渡金属的环链烷和轮烷作为分子机器进行探索,揭示了 1,10-菲咯啉配合物的动态潜力。通过将菲咯啉配体纳入这些系统,研究人员已经开发出受光驱动的机器,这些机器表现出受控运动,在分子水平上模拟生物过程。这些研究为创建高级材料和器件铺平了道路,其应用范围从纳米技术到药物输送系统 (Collin 等,2005)。

安全和危害

1,10-Phenanthroline-5-carbaldehyde is classified as potentially toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

作用机制

Target of Action

1,10-Phenanthroline-5-carbaldehyde, a derivative of 1,10-Phenanthroline, primarily targets metallo-beta-lactamase L1 in Pseudomonas maltophilia and methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in the bacterial resistance mechanism and chemotaxis respectively .

Mode of Action

1,10-Phenanthroline-5-carbaldehyde, similar to its parent compound 1,10-Phenanthroline, is an inhibitor of metallopeptidases . It inhibits the enzyme activity by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This compound mainly targets zinc metallopeptidases, with a much lower affinity for calcium .

Biochemical Pathways

It’s known that the compound interferes with the normal functioning of metallopeptidases, which play a crucial role in various biological processes, including protein degradation and signal transduction .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of metallopeptidases by 1,10-Phenanthroline-5-carbaldehyde can lead to the disruption of various biological processes, potentially leading to the death of the target organism

Action Environment

The action, efficacy, and stability of 1,10-Phenanthroline-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C to maintain its stability

生化分析

Biochemical Properties

It is known that 1,10-Phenanthroline, a related compound, forms strong complexes with most metal ions . This suggests that 1,10-Phenanthroline-5-carbaldehyde may also interact with various enzymes, proteins, and other biomolecules in a similar manner .

Cellular Effects

It is known that 1,10-Phenanthroline may increase the bradycardic activities of certain compounds . This suggests that 1,10-Phenanthroline-5-carbaldehyde may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,10-Phenanthroline interacts with Metallo-beta-lactamase L1 and Methyl-accepting chemotaxis protein II . This suggests that 1,10-Phenanthroline-5-carbaldehyde may exert its effects at the molecular level through similar interactions .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under inert atmosphere and at temperatures between 2-8°C .

属性

IUPAC Name |

1,10-phenanthroline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZOGTMQUSLNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855751 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91804-75-0 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)